5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted with an anilide . The chemical formula is C18H17BrClN3O2 . The average weight is 422.703 and the monoisotopic weight is 421.019267157 .Physical And Chemical Properties Analysis
The compound is a small molecule with a chemical formula of C18H17BrClN3O2 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
- Mechanism : The compound’s structure suggests potential antitumor activity. It may interfere with cellular signaling pathways, including mitogen-activated protein kinase 10 (MAPK10), which plays a role in cancer cell proliferation and survival .
- Transglycosylation Ability : Researchers have applied directed evolution to enhance the transglycosylation ability of enzymes. For instance, the α-l-arabinofuranosidase from Thermobacillus xylanilyticus was modified to synthesize benzyl α-l-arabinofuranosyl-(1,2)-α-d-xylopyranoside using this compound as a starting material .
- Bromination Reactions : The compound’s bromine atom makes it useful for synthetic chemistry. Researchers have synthesized related compounds using bromination reactions, demonstrating its versatility .
Anticancer Research
Enzyme Inhibition Studies
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been known to interact withMitogen-activated protein kinase 10 .
Mode of Action
The exact mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Information about its bioavailability is currently unavailable .
properties
IUPAC Name |
5-bromo-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O4S/c15-13-5-4-12(22-13)14(19)17-9-2-3-10(16)11(8-9)18-6-1-7-23(18,20)21/h2-5,8H,1,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFSYVMBASYWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.